Enhanced Lipophilicity (LogP)
The N-4 methyl substitution on 4-methyl-4H-1,2,4-triazole-3-carbaldehyde increases its lipophilicity compared to the unsubstituted 1H-1,2,4-triazole-3-carbaldehyde. This is quantified by a calculated LogP of -0.50 for the target compound , whereas the unsubstituted comparator exhibits a lower XLogP3-AA value of -0.2 . This 0.3 unit increase in LogP can be a critical differentiator in medicinal chemistry campaigns where optimizing membrane permeability and oral bioavailability is a priority.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.50 (calculated LogP) |
| Comparator Or Baseline | 1H-1,2,4-Triazole-3-carbaldehyde (unsubstituted); XLogP3-AA = -0.2 |
| Quantified Difference | ΔLogP = -0.3 (more lipophilic) |
| Conditions | Calculated LogP values; Target compound from Fluorochem datasheet; Comparator from GuideChem database (XLogP3-AA). |
Why This Matters
This quantitative difference in LogP provides a clear physicochemical basis for selecting the methylated derivative when designing analogs with improved membrane permeability or altered distribution profiles.
